molecular formula C19H20F3NO3 B3557583 2-(3,4-diethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(3,4-diethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3557583
M. Wt: 367.4 g/mol
InChI Key: LUIDTKBNCJIMKQ-UHFFFAOYSA-N
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Description

The compound “2-(3,4-diethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide” contains several functional groups. The “2-(3,4-diethoxyphenyl)” part suggests the presence of a phenyl ring (a variant of a benzene ring) with two ethoxy groups attached at the 3rd and 4th positions. The “N-[3-(trifluoromethyl)phenyl]” part indicates another phenyl ring with a trifluoromethyl group attached at the 3rd position . The entire compound is an acetamide, meaning it contains a carbonyl (C=O) and an amine (NH2) group forming an amide linkage .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings connected by an amide linkage. The ethoxy groups on one ring and the trifluoromethyl group on the other would contribute to the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating ethoxy groups and the electron-withdrawing trifluoromethyl group. These groups could direct electrophilic aromatic substitution reactions to specific positions on the phenyl rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the acidity of adjacent protons, while the ethoxy groups could increase solubility in organic solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many trifluoromethyl-containing compounds are used in pharmaceuticals and agrochemicals, where they often act by interfering with biological enzymes or receptors .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals or agrochemicals. The effects of modifying the ethoxy and trifluoromethyl groups could also be investigated .

Properties

IUPAC Name

2-(3,4-diethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-3-25-16-9-8-13(10-17(16)26-4-2)11-18(24)23-15-7-5-6-14(12-15)19(20,21)22/h5-10,12H,3-4,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIDTKBNCJIMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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